molecular formula C6H5ClFNO B8059797 2-Chloro-3-fluoro-5-methoxypyridine

2-Chloro-3-fluoro-5-methoxypyridine

Cat. No.: B8059797
M. Wt: 161.56 g/mol
InChI Key: ABWUTYNFETYGHJ-UHFFFAOYSA-N
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Description

2-Chloro-3-fluoro-5-methoxypyridine is a fluorinated pyridine derivative characterized by the presence of chlorine, fluorine, and methoxy groups on the pyridine ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-fluoro-5-methoxypyridine typically involves halogenation and methoxylation reactions. One common method is the direct halogenation of pyridine derivatives followed by selective fluorination and methoxylation steps. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired substitution pattern.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow processes and advanced purification techniques are often employed to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-fluoro-5-methoxypyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions may involve hydrogen gas (H2) in the presence of a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable nucleophiles.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted pyridines or other heterocyclic compounds.

Scientific Research Applications

2-Chloro-3-fluoro-5-methoxypyridine is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and as a potential pharmacophore in drug discovery.

  • Industry: It is employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

2-Chloro-3-fluoro-5-methoxypyridine is similar to other fluorinated pyridines, such as 2-Chloro-5-fluoro-3-methoxypyridine and 5-Chloro-2-methoxypyrimidine. its unique substitution pattern gives it distinct chemical and physical properties, making it suitable for specific applications where other compounds may not be as effective.

Comparison with Similar Compounds

  • 2-Chloro-5-fluoro-3-methoxypyridine

  • 5-Chloro-2-methoxypyrimidine

  • 2-Chloro-3-fluoropyridine

  • 3-Chloro-2-fluoropyridine

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Biological Activity

2-Chloro-3-fluoro-5-methoxypyridine is a heterocyclic organic compound notable for its diverse applications in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC6H6ClFNO
Molecular Weight177.57 g/mol
IUPAC NameThis compound
Melting Point29-30 °C
StructureChemical Structure

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The presence of chlorine and fluorine substituents enhances its binding affinity, potentially modulating the activity of these targets. The compound's mechanism may involve:

  • Enzyme Inhibition : It can inhibit specific enzymes, impacting metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors, altering signal transduction processes.

Biological Activity Studies

Research indicates that this compound exhibits significant biological activity against various cell lines. For example, studies have shown its effectiveness in inhibiting the proliferation of cancer cells.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of several pyridine derivatives, including this compound, against L1210 mouse leukemia cells. The results demonstrated that this compound exhibited potent inhibition with an IC50 value in the nanomolar range, suggesting strong anticancer potential .

Table: Inhibition Data Against L1210 Cells

CompoundIC50 (nM)
This compound<50
Control (untreated)N/A

Applications in Drug Development

The unique structural features of this compound make it a valuable scaffold in drug discovery. Its derivatives are being explored for:

  • Antiviral Agents : Research is ongoing to evaluate its effectiveness against viral infections.
  • Antimicrobial Compounds : The compound's ability to disrupt microbial growth is being studied for potential use in antibiotics.

Comparison with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties.

CompoundUnique FeaturesBiological Activity
2-Chloro-3-fluoro-4-methylpyridineMethyl substitution alters reactivityModerate inhibition
2-Chloro-3-fluoro-6-methylpyridineDifferent methyl position affects reactivityLow inhibition
2-Chloro-5-fluoropyridineLacks methoxy groupWeak activity

Properties

IUPAC Name

2-chloro-3-fluoro-5-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWUTYNFETYGHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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